Isopropyl Methyl Sulfone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

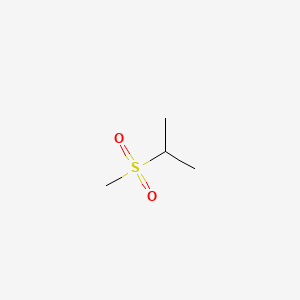

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S/c1-4(2)7(3,5)6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWYQAQIXXAXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197548 | |

| Record name | 2-(Methylsulphonyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4853-74-1 | |

| Record name | 2-(Methylsulphonyl)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004853741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulphonyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of isopropyl methyl sulfone?

An In-Depth Technical Guide to the Physicochemical Properties of Isopropyl Methyl Sulfone

Introduction: Unveiling a Versatile Polar Aprotic Solvent

This compound, also known as 2-(methylsulfonyl)propane, is a sulfur-containing organic compound that is gaining attention within the scientific community. While structurally simple, its physicochemical profile—characterized by high polarity, aprotic nature, and thermal stability—positions it as a compound of significant interest for researchers, particularly in drug development and materials science. The methyl sulfone (MeSO₂) moiety is a well-regarded functional group in medicinal chemistry, known for its ability to enhance solubility, improve metabolic stability, and act as a hydrogen bond acceptor, thereby modulating the properties of bioactive molecules.[1][2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. As a Senior Application Scientist, the objective is to provide not only the "what" but the "why"—elucidating the causal relationships that govern the compound's behavior and the rationale behind the methodologies used for its characterization. Every piece of data is contextualized to empower scientists to leverage this compound's unique attributes in their research endeavors.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. This compound is unambiguously identified by its CAS Registry Number, molecular formula, and structure.

1.1 Core Identifiers

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [4][5][6] |

| Synonyms | 2-(Methylsulfonyl)propane, Methyl Isopropyl Sulfone | [5][6][7] |

| CAS Registry Number | 4853-74-1 | [4][5][6][8] |

| Molecular Formula | C₄H₁₀O₂S | [4][5][6][8] |

| Molecular Weight | 122.18 g/mol | [4][8] |

| InChIKey | VTWYQAQIXXAXOR-UHFFFAOYSA-N | [9] |

1.2 Molecular Structure and Bonding

The structure of this compound features a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group and an isopropyl group. The sulfonyl group (SO₂) is highly polar and electron-withdrawing, which dominates the molecule's overall chemical character. The presence of the isopropyl and methyl groups provides a degree of lipophilicity. This amphipathic nature is key to its solubility profile and interactions in biological and chemical systems.

Caption: 2D structure of this compound.

Section 2: Core Physicochemical Properties

The physical properties of a compound dictate its handling, application, and behavior in various environments. This compound is a colorless to nearly colorless liquid at room temperature.[4]

2.1 Summary of Physical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Significance for Researchers | Source(s) |

| Physical State (at 20°C) | Liquid | Facilitates easy handling and use as a solvent or reagent without heating. | [4] |

| Melting Point | 16 °C | Low melting point confirms its liquid state under standard lab conditions. | [6] |

| Boiling Point | 238 °C | High boiling point indicates low volatility and suitability for high-temperature reactions. | [6] |

| Density (at 20°C) | 1.13 g/mL | Denser than water; important for solvent extraction and phase separation procedures. | [4][6] |

| Refractive Index (n20/D) | ~1.45 | Useful for rapid, non-destructive purity checks and identification. | [4][6] |

| Flash Point | 95 °C | High flash point suggests it is not highly flammable, simplifying handling. | [4] |

2.2 Discussion of Properties

-

High Boiling Point (238 °C): This property is a direct consequence of the strong dipole-dipole interactions imparted by the polar sulfonyl group. Unlike volatile solvents, its low vapor pressure makes it suitable for reactions requiring elevated temperatures, reducing solvent loss and maintaining stable reaction conditions.

-

Density (>1.0 g/mL): With a density of 1.13 g/mL, this compound is denser than water.[4][6] This is a critical consideration in aqueous workups, where it will form the lower organic layer, influencing the choice of extraction methodology.

-

Liquid State: Being a liquid at standard ambient temperature and pressure (SATP) simplifies its use as a reaction medium, a reagent, or in formulation studies, as no heating is required for dissolution or transfer.[4]

Section 3: Solubility Characteristics

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound, containing both a highly polar sulfone core and non-polar alkyl groups, suggests it will be miscible with a range of polar aprotic solvents and will have some solubility in both polar protic and non-polar solvents.

3.1 Qualitative Solubility Profile

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | The polarity of the sulfone group is similar to that of other polar aprotic solvents, allowing for strong dipole-dipole interactions. |

| Polar Protic | Water, Ethanol | Moderately Soluble | The sulfone oxygens can act as hydrogen bond acceptors, but the alkyl groups limit full miscibility with water. |

| Non-Polar | Toluene, Hexane | Slightly Soluble to Insoluble | The non-polar alkyl chains allow for some van der Waals interactions, but the highly polar sulfone group limits miscibility with purely non-polar solvents. |

3.2 Experimental Protocol: Determination of Qualitative Solubility

This protocol provides a standardized method for assessing the solubility of this compound in various laboratory solvents. The trustworthiness of this protocol lies in its systematic approach, ensuring reproducibility.

Objective: To determine the qualitative solubility of this compound at ambient temperature.

Materials:

-

This compound

-

Test solvents (e.g., deionized water, ethanol, acetone, toluene, hexane)

-

Small test tubes or vials (1-2 mL)

-

Vortex mixer

-

Calibrated micropipettes

Methodology:

-

Preparation: Label a separate test tube for each solvent.

-

Solvent Addition: Add 1 mL of a single test solvent to its corresponding labeled tube.

-

Solute Addition: Add approximately 10 mg (~9 µL, based on density) of this compound to the solvent. This corresponds to a concentration of ~10 mg/mL.

-

Mixing: Cap the tube securely and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the mixture against a well-lit background. Record observations based on the following criteria:

-

Soluble: A clear, homogenous solution with no visible particles.

-

Partially Soluble: A cloudy or hazy mixture, or the presence of undissolved droplets.

-

Insoluble: Two distinct layers are present, or the bulk of the compound remains undissolved.

-

-

Confirmation (if needed): If partially soluble or insoluble, repeat the process with a smaller amount of solute (e.g., 1 mg) to check for low solubility.

Sources

- 1. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 4853-74-1 | TCI EUROPE N.V. [tcichemicals.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 4853-74-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. parchem.com [parchem.com]

- 8. scbt.com [scbt.com]

- 9. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

An In-depth Technical Guide to the Synthesis of Isopropyl Methyl Sulfone for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of the principal synthesis pathways and underlying reaction mechanisms for the formation of isopropyl methyl sulfone (2-methylsulfonylpropane). The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles and practical methodologies for obtaining this important sulfonyl compound. The guide focuses on the two most prevalent and efficient synthetic routes: the oxidation of isopropyl methyl sulfide and the nucleophilic substitution reaction between an isopropyl halide and a methanesulfinate salt. A comparative analysis of these methods is presented, alongside detailed, field-proven experimental protocols. Physicochemical data and mechanistic insights, supported by diagrams, are included to offer a complete and actionable resource for laboratory applications.

Introduction: The Significance of the Sulfonyl Functional Group

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a cornerstone in medicinal chemistry and materials science. Its unique properties, including high polarity, metabolic stability, and the ability to act as a hydrogen bond acceptor, make it a valuable moiety in the design of therapeutic agents and functional materials. This compound, a simple alkyl sulfone, serves as a fundamental building block and a model compound for understanding the behavior of more complex sulfone-containing molecules. A thorough understanding of its synthesis is crucial for researchers working on the development of novel pharmaceuticals and advanced materials.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the target molecule and its key precursor is essential for planning a successful synthesis, including purification and handling.

| Property | This compound (Product) | Isopropyl Methyl Sulfide (Precursor) |

| Molecular Formula | C4H10O2S | C4H10S |

| Molecular Weight | 122.19 g/mol | 90.19 g/mol |

| CAS Number | 4853-74-1[1][2] | 1551-21-9[3] |

| Appearance | Clear liquid | Colorless to pale yellow liquid |

| Melting Point | 16 °C[1] | -101.48 °C[3] |

| Boiling Point | 238 °C[1] | 82-83 °C[3][4] |

| Density | 1.13 g/cm³[1][2] | Not readily available |

| Refractive Index | 1.4520 to 1.4550[1] | Not readily available |

Primary Synthesis Pathways and Reaction Mechanisms

Two principal synthetic strategies dominate the laboratory-scale preparation of this compound. The choice between these pathways often depends on the availability of starting materials, desired purity, and scalability.

Pathway 1: Oxidation of Isopropyl Methyl Sulfide

The oxidation of a corresponding thioether (sulfide) is one of the most direct and common methods for the synthesis of sulfones.[5] This transformation proceeds through a sulfoxide intermediate, and careful control of the reaction conditions is necessary to achieve the desired sulfone product without stopping at the sulfoxide stage.

(CH₃)₂CH-S-CH₃ + 2 [O] → (CH₃)₂CH-SO₂-CH₃

The oxidation of a sulfide to a sulfone is a two-step process. The first oxidation step converts the sulfide to a sulfoxide, and the second oxidation step converts the sulfoxide to a sulfone. The mechanism involves the electrophilic attack of the oxidant on the sulfur atom.

Using an oxidant like hydrogen peroxide (H₂O₂), the reaction is often catalyzed by an acid. The protonated hydrogen peroxide is a more powerful oxidizing agent. The sulfur atom of the sulfide acts as a nucleophile, attacking the electrophilic oxygen of the oxidant. This is followed by the departure of a water molecule. A similar mechanism is at play for the oxidation of the intermediate sulfoxide to the final sulfone product.[3]

This protocol describes a common and environmentally benign method for the oxidation of isopropyl methyl sulfide to this compound.

Materials:

-

Isopropyl methyl sulfide (2-(methylthio)propane)

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

-

Sodium hydroxide (NaOH) solution (e.g., 4 M)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve isopropyl methyl sulfide (1 equivalent) in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add 30% hydrogen peroxide (approximately 2.2-2.5 equivalents) to the stirred solution via a dropping funnel. The addition should be controlled to maintain a low reaction temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation if necessary.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as a solvent and a catalyst by protonating the hydrogen peroxide, thereby increasing its electrophilicity.

-

Excess Hydrogen Peroxide: Ensures the complete oxidation of the sulfide to the sulfone, preventing the accumulation of the sulfoxide intermediate.

-

Slow Addition at Low Temperature: Controls the exothermic nature of the oxidation reaction, preventing runaway reactions and potential side product formation.

-

Neutralization and Extraction: The workup procedure is designed to remove the acidic solvent and unreacted reagents, isolating the desired organic product.

Pathway 2: Nucleophilic Substitution (SN2 Reaction)

This pathway involves the reaction of a methanesulfinate salt, typically sodium methanesulfinate (CH₃SO₂Na), with an isopropyl halide, such as 2-bromopropane or 2-iodopropane. The sulfinate anion acts as a potent nucleophile, displacing the halide in a bimolecular nucleophilic substitution (SN2) reaction.[6][7]

(CH₃)₂CH-Br + CH₃SO₂Na → (CH₃)₂CH-SO₂-CH₃ + NaBr

The reaction proceeds via a classic SN2 mechanism. The nucleophilic sulfinate anion attacks the electrophilic carbon atom of the isopropyl halide from the backside, relative to the leaving group (bromide or iodide). This backside attack leads to a pentacoordinate transition state where the new sulfur-carbon bond is forming concurrently as the carbon-halogen bond is breaking. A key characteristic of the SN2 reaction is the inversion of stereochemistry at the carbon center, although for the achiral isopropyl group, this is not observable in the final product.

This protocol outlines the synthesis of this compound from 2-bromopropane and sodium methanesulfinate.

Materials:

-

2-Bromopropane

-

Sodium methanesulfinate (CH₃SO₂Na)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium methanesulfinate (1.2 equivalents) and anhydrous DMF.

-

Stir the suspension and add 2-bromopropane (1 equivalent).

-

Heat the reaction mixture with stirring. The reaction temperature can range from room temperature to elevated temperatures (e.g., 80-100 °C) to increase the reaction rate.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the this compound by vacuum distillation.

Causality Behind Experimental Choices:

-

Polar Aprotic Solvent (DMF or DMSO): These solvents are ideal for SN2 reactions as they solvate the cation (Na⁺) but not the nucleophilic anion (CH₃SO₂⁻), leaving it "naked" and more reactive.

-

Excess Sodium Methanesulfinate: Using a slight excess of the nucleophile helps to drive the reaction to completion.

-

Heating: While the reaction can proceed at room temperature, heating increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.

-

Aqueous Workup and Extraction: This procedure is necessary to remove the high-boiling polar solvent (DMF or DMSO) and inorganic salts from the desired organic product.

Comparative Analysis of Synthesis Pathways

| Feature | Oxidation of Isopropyl Methyl Sulfide | Nucleophilic Substitution (SN2) |

| Starting Materials | Isopropyl methyl sulfide, Oxidant | Isopropyl halide, Sodium methanesulfinate |

| Atom Economy | Generally good, especially with H₂O₂ (byproduct is water) | Good, byproduct is a salt (e.g., NaBr) |

| Reaction Conditions | Often mild (room temperature), can be exothermic | Can require heating to proceed at a reasonable rate |

| Potential Side Reactions | Over-oxidation to sulfone (if sulfoxide is desired), or incomplete reaction. | Elimination (E2) reaction, especially with a sterically hindered halide and a strong base. |

| Scalability | Generally scalable, but exotherm needs to be managed. | Readily scalable. |

| Purification | Removal of oxidant and acidic catalyst. | Removal of polar aprotic solvent and salts. |

Alternative Synthesis Route: The Grignard Reagent Approach

While less common for the direct synthesis of this compound, Grignard reagents can be employed in sulfone synthesis. One possible, though less direct, route could involve the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with isopropylsulfonyl chloride. Alternatively, the reaction of an isopropyl Grignard reagent with methanesulfonyl chloride could be envisioned. However, these methods can be complicated by side reactions, and the required sulfonyl chlorides may not be as readily available as the starting materials for the other two pathways.

Conclusion

The synthesis of this compound is readily achievable through two primary, robust, and well-established synthetic pathways: the oxidation of isopropyl methyl sulfide and the nucleophilic substitution of an isopropyl halide with sodium methanesulfinate. The choice of method will be dictated by factors such as the availability and cost of starting materials, the scale of the reaction, and the desired purity of the final product. The oxidation route, particularly with hydrogen peroxide, offers a "greener" alternative, while the SN2 pathway provides a highly reliable and predictable method for C-S bond formation. This guide has provided the foundational knowledge, mechanistic understanding, and practical protocols to enable researchers to confidently synthesize this compound for their advanced research endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15246, Isopropyl methyl sulfide. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 4853-74-1. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isopropyl methyl sulfide. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Chemical structure and molecular formula of isopropyl methyl sulfone.

An In-Depth Technical Guide to Isopropyl Methyl Sulfone: Structure, Properties, and Applications

Introduction: The Sulfone Moiety in Modern Chemistry

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), is a cornerstone of modern medicinal chemistry and materials science.[1] Compounds containing this moiety are noted for their chemical stability, unique polarity, and ability to act as hydrogen bond acceptors. These features have led to their incorporation into a multitude of approved pharmaceuticals, where they often enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.[2] this compound, a simple aliphatic sulfone, serves as an excellent model compound for understanding the fundamental chemical and physical characteristics of this critical functional group. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and relevance for professionals in research and drug development.

Core Chemical Identity

To effectively utilize any chemical compound, a precise understanding of its fundamental structure and identifiers is paramount.

Molecular Formula: C₄H₁₀O₂S[3][4][5]

Molecular Weight: 122.18 g/mol [3]

Chemical Names and Synonyms:

-

Systematic Name: this compound[4]

Structural Representation

The structure consists of a central sulfonyl group (SO₂) flanked by an isopropyl group on one side and a methyl group on the other. This arrangement is key to its chemical behavior and physical properties.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure, particularly the highly polar sulfonyl group. These data are critical for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| Physical State | Colorless to almost colorless clear liquid (at 20°C) | [4] |

| Melting Point | 16 °C | [4] |

| Boiling Point | 238 °C | [4] |

| Density | 1.13 g/cm³ (at 20°C) | [4] |

| Refractive Index | 1.452 - 1.455 | [4] |

| Flash Point | 95 °C |

Spectroscopic Characterization: A Validating System

Spectroscopic analysis provides an empirical fingerprint of a molecule, allowing for unambiguous structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary method for determining the proton environment and connectivity in a molecule. For this compound, the spectrum is expected to show three distinct signals, confirming the presence and arrangement of the alkyl groups.[7]

-

Isopropyl CH Proton: A septet (a signal split into seven lines) resulting from coupling with the six adjacent, equivalent protons of the two methyl groups.

-

Isopropyl CH₃ Protons: A doublet (a signal split into two lines) resulting from coupling with the single adjacent methine proton. This signal integrates to six protons.

-

Methyl (SO₂-CH₃) Protons: A singlet, as these protons have no adjacent protons to couple with. This signal integrates to three protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the unique carbon environments within the molecule. The spectrum for this compound is expected to display three signals, corresponding to the three distinct carbon types.[8]

-

Isopropyl CH₃ Carbons: One signal for the two equivalent methyl carbons.

-

Isopropyl CH Carbon: One signal for the methine carbon.

-

Methyl (SO₂-CH₃) Carbon: One signal for the methyl carbon directly attached to the sulfonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying specific functional groups. The defining feature in the IR spectrum of this compound is the presence of the sulfonyl group, which gives rise to two characteristic, strong absorption bands.[9][10]

-

Asymmetric S=O Stretch: A strong band typically appearing in the 1350–1300 cm⁻¹ region.

-

Symmetric S=O Stretch: A strong band typically appearing in the 1160–1120 cm⁻¹ region. The presence of both of these intense peaks is a definitive indicator of the sulfone functional group.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's fragmentation pattern, further confirming its structure. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at an m/z value of 122. Common fragmentation pathways would likely involve the loss of methyl (m/z 107) and isopropyl (m/z 79) radicals.

Synthesis Workflow

The most common and reliable method for preparing sulfones is the oxidation of the corresponding sulfide (thioether).[1] This approach offers high yields and uses readily available starting materials and reagents. This compound is synthesized from its precursor, isopropyl methyl sulfide.

Caption: General workflow for the synthesis of this compound.

Exemplary Synthesis Protocol

This protocol describes a standard laboratory procedure for the oxidation of isopropyl methyl sulfide.

Objective: To synthesize this compound via the oxidation of isopropyl methyl sulfide.

Materials:

-

Isopropyl methyl sulfide

-

Hydrogen peroxide (30% solution)

-

Glacial acetic acid

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isopropyl methyl sulfide (1 equivalent) in glacial acetic acid.

-

Addition of Oxidant: Cool the solution in an ice bath. Slowly add hydrogen peroxide (2.2 equivalents) dropwise, ensuring the internal temperature remains below 20°C. Causality: This slow, cooled addition is crucial to control the exothermic reaction and prevent over-oxidation or side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate to neutralize the acetic acid. Self-Validation: The cessation of gas evolution (CO₂) indicates complete neutralization.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Research and Drug Development

While this compound itself is primarily a research chemical and building block, the sulfone class to which it belongs is of immense interest to drug development professionals.[11]

-

Medicinal Chemistry Scaffold: The sulfone group is a bioisostere for other functionalities and is prized for its metabolic stability.[2] Its strong dipole moment and ability to act as a hydrogen bond acceptor allow it to participate in key binding interactions with biological targets.

-

Physicochemical Property Modulation: The inclusion of a methylsulfone group is a well-established strategy in drug design to reduce lipophilicity and improve the solubility of a drug candidate, which are critical for oral bioavailability.[2]

-

Therapeutic Relevance: Sulfone-containing molecules have demonstrated a wide range of biological activities, including as anti-HIV, anticancer, antimicrobial, and anti-inflammatory agents. Simple molecules like this compound are used in foundational research to understand the structure-activity relationships (SAR) of more complex sulfone-based drug candidates.

Safety, Handling, and Storage

Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound.

-

Usage: this compound is intended for research and development purposes only.[3]

-

Handling: Work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: The compound is noted to be air-sensitive. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term stability, store in a cool, dark place, with some suppliers recommending temperatures below 15°C.

Conclusion

This compound, with its straightforward aliphatic structure, provides a clear and valuable model for the sulfone functional group. Its well-defined chemical identity, predictable spectroscopic signatures, and established synthesis routes make it an important compound for both academic research and as a building block in the synthesis of more complex molecules. For scientists and professionals in drug discovery, a thorough understanding of such fundamental structures is indispensable for the rational design of the next generation of therapeutics.

References

-

This compound CAS#: 4853-74-1. (Source: ChemWhat, URL: [Link])

-

Recent applications of vinyl sulfone motif in drug design and discovery. (Source: PubMed, URL: [Link])

-

Recent Applications of Vinyl Sulfone Motif in Drug Design and Discovery. (Source: Scribd, URL: [Link])

-

13C NMR SDBS-NMR-CDS-01-503. (Source: Spectral Database for Organic Compounds (SDBS), AIST, URL: [Link])

- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (Source: Ommega Online, URL: not provided in search)

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (Source: National Institutes of Health (NIH), URL: [Link])

-

SDBS-IR-NIDA-73698. (Source: Spectral Database for Organic Compounds (SDBS), AIST, URL: [Link])

-

A reagent to access methyl sulfones. (Source: National Institutes of Health (NIH), URL: [Link])

-

Infrared Spectra of Sulfones and Related Compounds. (Source: ResearchGate, URL: [Link])

Sources

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. scbt.com [scbt.com]

- 4. 4853-74-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound(4853-74-1) 1H NMR spectrum [chemicalbook.com]

- 8. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 9. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. amiscientific.com [amiscientific.com]

An In-Depth Technical Guide to the Solubility of Isopropyl Methyl Sulfone in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, understanding the physicochemical properties of molecules is paramount. Among these, solubility stands out as a critical determinant of a compound's behavior, from its reaction kinetics in a synthesis flask to its bioavailability in a physiological system. This guide focuses on isopropyl methyl sulfone (C₄H₁₀O₂S), a small molecule of increasing interest due to the prevalence of the methyl sulfone moiety in pharmaceuticals.[1] The sulfone group, being a strong hydrogen bond acceptor and a polar, aprotic functional group, can significantly influence a molecule's properties, including its solubility and metabolic stability.[1]

This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It delves into the theoretical underpinnings of this compound's solubility, provides a robust experimental framework for its determination, and discusses the practical implications for its use in research and development. While publicly available quantitative solubility data for this compound is limited, this guide empowers the user to generate high-quality, reliable data through established methodologies.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is essential before exploring its behavior in solution.

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | 2-(Methylsulfonyl)propane | |

| CAS Number | 4853-74-1 | |

| Molecular Formula | C₄H₁₀O₂S | |

| Molecular Weight | 122.19 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Density | 1.13 g/mL | |

| Melting Point | 16 °C | |

| Boiling Point | 238 °C |

The Science of Solubility: A Theoretical Framework

The solubility of a solute in a solvent is governed by the principle "like dissolves like."[2] This adage encapsulates the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Molecular Structure and Polarity

This compound possesses a dichotomous structure: a highly polar sulfonyl group (SO₂) flanked by two non-polar alkyl groups (an isopropyl and a methyl group).

-

The Polar Core (SO₂ Group): The sulfonyl group features a sulfur atom double-bonded to two oxygen atoms. The significant electronegativity difference between sulfur and oxygen results in a strong dipole moment, making this part of the molecule highly polar and a potent hydrogen bond acceptor.

-

The Non-Polar Appendages (Alkyl Groups): The isopropyl and methyl groups are non-polar hydrocarbon moieties.

The overall polarity of the molecule, and thus its solubility, will be a balance between these two features. The presence of the polar sulfonyl group suggests that this compound will be more soluble in polar solvents than in non-polar solvents.

Predictive Analysis of Solubility

In the absence of specific experimental data, we can predict the solubility behavior of this compound in different classes of organic solvents based on theoretical principles.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents have large dipole moments and can engage in strong dipole-dipole interactions with the polar sulfonyl group of this compound. As they lack acidic protons, they do not need to disrupt strong solvent-solvent hydrogen bonding networks to solvate the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Moderate to High | These solvents can act as hydrogen bond donors to the sulfonyl oxygens, which is a favorable interaction. However, the non-polar alkyl groups of this compound may disrupt the strong hydrogen-bonding network of the solvent, potentially limiting solubility compared to polar aprotic solvents. |

| Non-Polar | Hexane, Toluene, Cyclohexane | Low | The primary intermolecular forces in these solvents are weak London dispersion forces. The energy required to overcome the strong dipole-dipole interactions between this compound molecules would not be sufficiently compensated by the weak interactions with non-polar solvent molecules. |

This predictive framework is supported by solubility data for other sulfone-containing molecules, which generally show higher solubility in polar aprotic solvents.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative solubility data, a rigorous experimental approach is necessary. The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method . This method involves equilibrating an excess of the solid solute with the solvent for a sufficient period to reach saturation, followed by separation of the solid and quantification of the dissolved solute in the supernatant.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

This protocol provides a self-validating system for determining the solubility of this compound.

Materials and Reagents:

-

This compound (>99% purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. An amount that is visibly in excess of what will dissolve is sufficient.

-

Accurately add a known volume (e.g., 5 mL) of each organic solvent to be tested into the corresponding vials.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or a shaker water bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Shake the vials for 24 to 48 hours. A preliminary time-course experiment can be run to determine the time required to reach equilibrium (i.e., when the concentration of the solute in solution no longer increases).

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe.

-

Attach a 0.45 µm syringe filter and discard the first portion of the filtrate (to saturate the filter membrane).

-

Collect the clear filtrate into a clean vial.

-

-

Quantification by HPLC (High-Performance Liquid Chromatography):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile). Run these standards on the HPLC to generate a calibration curve of peak area versus concentration.[2][3]

-

Sample Analysis: Dilute the collected filtrate with the same solvent used for the calibration standards to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Calculate the concentration of the diluted sample from the calibration curve.

-

Multiply the result by the dilution factor to determine the solubility of this compound in the original solvent.

-

-

Alternative Quantification by UV-Vis Spectroscopy:

-

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and the solvent does not interfere.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to create a calibration curve.[4][5][6]

-

Sample Analysis: Dilute the filtrate to a concentration within the linear range of the Beer-Lambert law.

-

Measure the absorbance of the diluted sample at λ_max.

-

Calculate the concentration from the calibration curve and apply the dilution factor to determine the solubility.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled in a structured table for easy comparison and analysis.

Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Solvent Class | Polarity Index | Dielectric Constant (ε) | Dipole Moment (D) | Experimental Solubility ( g/100 mL) |

| Hexane | Non-Polar | 0.1 | 1.88 | 0.08 | To be determined |

| Toluene | Non-Polar | 2.4 | 2.38 | 0.31 | To be determined |

| Dichloromethane | Polar Aprotic | 3.1 | 8.93 | 1.14 | To be determined |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | 1.88 | To be determined |

| Acetone | Polar Aprotic | 5.1 | 20.7 | 2.69 | To be determined |

| Isopropanol | Polar Protic | 3.9 | 19.92 | 1.66 | To be determined |

| Ethanol | Polar Protic | - | 24.55 | 1.66 | To be determined |

| Methanol | Polar Protic | 5.1 | 32.70 | 2.87 | To be determined |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | 3.44 | To be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.71 | 3.86 | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.68 | 4.1 | To be determined |

Solvent property data sourced from publicly available databases.

Logical Relationship Diagram

Caption: Interplay of factors governing the solubility of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While specific quantitative data is not yet widely published, the principles outlined herein, combined with the detailed experimental protocol, equip researchers and drug development professionals with the necessary tools to generate this critical information. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental prerequisite for successful chemical synthesis, formulation development, and ultimately, the advancement of new therapeutic agents. By systematically applying the methodologies described, scientists can build a robust data-backed understanding of this compound's behavior in solution, thereby accelerating their research and development efforts.

References

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

-

Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions? ResearchGate. [Link]

-

Solubility of Things. Applications of UV-Vis Spectroscopy. [Link]

-

ChemWhat. This compound CAS#: 4853-74-1. [Link]

- Vertex AI Search. Solubility and Polarity.

-

Naureen, F., Shah, Y., Shahnaz, & Khuda, F. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. [Link]

-

Mirgorod, Y. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]

-

Nature Communications. (2025, January 29). A reagent to access methyl sulfones. [Link]

Sources

Thermal stability and decomposition products of isopropyl methyl sulfone.

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Isopropyl Methyl Sulfone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of this compound. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous simple alkyl sulfones to present a scientifically grounded perspective. The guide covers the fundamental principles of sulfone thermal decomposition, expected decomposition products, and the state-of-the-art analytical techniques used for such evaluations. Detailed experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) are provided to empower researchers to conduct their own stability assessments.

Introduction to this compound and its Significance

This compound is a member of the sulfone family of organosulfur compounds, characterized by a sulfonyl functional group connected to an isopropyl and a methyl group. Sulfones are recognized for their chemical and thermal stability, which makes them valuable in various applications, including as solvents and intermediates in organic synthesis. In the pharmaceutical industry, the sulfone moiety is a key structural feature in a number of therapeutic agents due to its ability to engage in hydrogen bonding and its metabolic stability. A thorough understanding of the thermal stability of molecules like this compound is paramount for safe handling, storage, and processing, particularly in drug development where manufacturing processes can involve elevated temperatures.

Fundamentals of Alkyl Sulfone Thermal Decomposition

Simple alkyl sulfones are known for their considerable thermal stability.[1] The thermal decomposition of these compounds typically occurs at elevated temperatures, generally in the range of 350°C to 650°C.[1][2] The decomposition process is primarily initiated by the homolytic cleavage of the carbon-sulfur (C-S) bond, which is generally the weakest bond in the molecule.

General Decomposition Mechanism

The prevailing mechanism for the pyrolysis of simple alkyl sulfones involves a free-radical chain reaction. The process can be conceptualized in the following stages:

-

Initiation: Homolytic cleavage of a C-S bond to yield an alkyl radical and an alkylsulfonyl radical.

-

Propagation: The alkylsulfonyl radical is unstable and readily eliminates sulfur dioxide (SO₂) to form another alkyl radical. These alkyl radicals can then undergo a variety of reactions, including hydrogen abstraction, disproportionation, and recombination, to form a complex mixture of hydrocarbon products.

-

Termination: The reaction ceases through the combination of various radical species.

The following diagram illustrates this general decomposition pathway for a generic dialkyl sulfone.

Figure 1: Generalized thermal decomposition pathway of a dialkyl sulfone.

For this compound, the initiation step would involve the cleavage of either the isopropyl-S bond or the methyl-S bond. The relative bond dissociation energies will dictate the predominant initial cleavage.

Predicted Thermal Stability and Decomposition Products of this compound

Expected Thermal Stability

The onset of thermal decomposition for acyclic aliphatic sulfones generally occurs at temperatures above 350°C.[2][3] It is therefore anticipated that this compound will exhibit similar thermal stability, being stable up to this temperature range.

Anticipated Decomposition Products

Based on the general mechanism, the primary decomposition products of this compound are expected to be:

-

Sulfur Dioxide (SO₂): A major product from the elimination of the sulfonyl moiety.

-

Hydrocarbons: A mixture of hydrocarbons resulting from the reactions of the isopropyl and methyl radicals. This mixture would likely include:

-

Methane

-

Ethane

-

Propane

-

Propene

-

Isobutane

-

The relative quantities of these hydrocarbons would depend on the specific pyrolysis conditions, such as temperature, pressure, and the presence of other reactive species.

Analytical Methodologies for Assessing Thermal Stability

A multi-faceted approach employing several analytical techniques is essential for a thorough characterization of the thermal stability and decomposition products of a compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental thermal analysis techniques that provide information on mass loss and heat flow as a function of temperature, respectively.

-

TGA measures the change in mass of a sample as it is heated at a controlled rate. This allows for the determination of the onset temperature of decomposition and the quantification of mass loss at different stages.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect endothermic and exothermic events such as melting, crystallization, and decomposition.

The following table summarizes the kind of data obtained from these techniques for other sulfone-containing compounds, which would be analogous for this compound.

| Compound | Onset of Decomposition (TGA) | Melting Point (DSC) | Reference |

| Dimethyl Sulfone | > 200°C (evaporation) | ~109°C | [1] |

| Di-n-butyl Sulfone | > 350°C | ~44°C | [3] |

Table 1: Thermal properties of representative acyclic aliphatic sulfones.

-

Instrument Calibration: Calibrate the TGA and DSC instruments according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA/DSC pan (e.g., aluminum or ceramic).

-

Analysis Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Analyze the resulting TGA and DSC curves to determine the onset of decomposition, mass loss percentages, and the temperatures of any thermal events.

Figure 2: Workflow for TGA-DSC analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. In this method, the sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting decomposition products are separated by gas chromatography and identified by mass spectrometry.

-

Instrument Setup:

-

Pyrolyzer: Connect a pyrolyzer to the inlet of a GC-MS system.

-

GC Column: Use a suitable capillary column for the separation of small hydrocarbons (e.g., a PLOT column).

-

MS Detector: Ensure the mass spectrometer is tuned and calibrated.

-

-

Sample Preparation: Place a small amount of this compound (typically in the microgram range) into a pyrolysis sample cup.

-

Analysis Conditions:

-

Pyrolysis Temperature: Perform pyrolysis at a range of temperatures (e.g., 400°C, 500°C, 600°C) to observe the evolution of different products with temperature.

-

GC Oven Program: Use a temperature program that effectively separates the expected low molecular weight hydrocarbons.

-

MS Acquisition: Acquire mass spectra over a suitable mass range (e.g., m/z 10-200).

-

-

Data Analysis: Identify the eluting peaks by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known standards.

Figure 3: Experimental workflow for Py-GC-MS.

Conclusion and Future Perspectives

While direct experimental data on the thermal decomposition of this compound is scarce, a robust understanding of its stability and degradation pathways can be formulated based on the well-established chemistry of simple alkyl sulfones. It is anticipated that this compound is a thermally stable compound, with decomposition commencing above 350°C to yield sulfur dioxide and a mixture of small hydrocarbons.

For researchers and professionals in drug development, it is crucial to experimentally verify these predicted properties using the analytical methodologies detailed in this guide. Such studies will not only ensure the safe handling and processing of this compound but also contribute valuable data to the broader scientific community. Future computational studies employing density functional theory (DFT) could also provide deeper insights into the reaction kinetics and thermodynamics of the decomposition pathways of this compound.

References

- Kice, J. L. (1968). Desulfonylation Reactions. In N. Kharasch & C. Y. Meyers (Eds.), The Chemistry of Organic Sulfur Compounds (Vol. 4, pp. 303-343). Pergamon.

- Marais, A., et al. (2017).

- Gabrielsen, R. S. (1969). The thermal decomposition of alkyl benzenediazo sulfones.

-

Marais, A., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Request PDF. Retrieved from [Link]

-

Marais, A., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. ACS Publications. Retrieved from [Link]

Sources

Isopropyl Methyl Sulfone: A Technical Guide to Its Industrial Applications

Foreword: The Unseen Workhorse of Modern Industry

In the vast landscape of industrial chemistry, certain molecules, while not always in the spotlight, form the bedrock of technological advancement. Isopropyl methyl sulfone is one such compound. To the uninitiated, it may appear as a simple organosulfur compound. However, to the discerning researcher and drug development professional, it represents a versatile tool with a unique combination of properties that unlock potential in a variety of demanding applications. This guide is intended to provide a comprehensive technical overview of this compound, moving beyond a superficial listing of properties to an in-depth exploration of its industrial relevance, grounded in scientific principles and practical application. We will delve into its role as a high-performance electrolyte component, explore its potential as a specialty solvent, and provide the technical details necessary for its synthesis and safe handling.

Physicochemical Properties: The Foundation of Versatility

The utility of any chemical in an industrial setting is fundamentally dictated by its physical and chemical properties. This compound, with the chemical formula C₄H₁₀O₂S, possesses a unique profile that makes it an attractive candidate for various applications.[1][2][3][4]

| Property | Value | Source(s) |

| Molecular Weight | 122.18 g/mol | [1][2][3][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [3][5] |

| Melting Point | Data not available | |

| Boiling Point | Not specified | |

| Flash Point | 95 °C | [3][5] |

| Density (Specific Gravity at 20/20 °C) | 1.13 | [3][5] |

| Refractive Index | 1.45 | [3][5] |

| CAS Number | 4853-74-1 | [1][2][3][4][5] |

Note: Some physical properties, such as melting and boiling points, are not consistently reported across publicly available safety and technical data sheets. The provided data is a consolidation of available information from chemical suppliers.

The sulfone group (-SO₂-) is the cornerstone of this compound's properties. This functional group is highly polar and capable of engaging in strong intermolecular dipole-dipole interactions. This polarity, combined with the presence of alkyl groups, imparts a unique solvency profile. Furthermore, the sulfone group is generally characterized by high thermal and electrochemical stability.

Synthesis of this compound: A Practical Approach

While several methods exist for the synthesis of sulfones, a common and effective laboratory-scale and potentially industrial-scale method is the oxidation of the corresponding sulfide.[6] This approach offers a high-yielding and relatively clean conversion.

Key Synthetic Pathway: Oxidation of Isopropyl Methyl Sulfide

The most direct route to this compound is the oxidation of its precursor, isopropyl methyl sulfide. This transformation can be achieved using a variety of oxidizing agents.

Caption: Oxidation of isopropyl methyl sulfide to this compound.

Detailed Experimental Protocol: Oxidation with Hydrogen Peroxide

This protocol provides a step-by-step methodology for the synthesis of this compound via the oxidation of isopropyl methyl sulfide using hydrogen peroxide, a common and relatively green oxidizing agent.

Materials:

-

Isopropyl methyl sulfide

-

Hydrogen peroxide (30% aqueous solution)

-

Acetic acid (glacial)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve isopropyl methyl sulfide (1.0 equivalent) in glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C with stirring.

-

Slowly add hydrogen peroxide (30% aqueous solution, 2.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition of an excess of the oxidizing agent is crucial to drive the reaction to the sulfone and minimize the formation of the sulfoxide intermediate.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting sulfide is consumed.

-

Once the reaction is complete, carefully quench the excess peroxide by slowly adding a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

-

Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane.

-

Carefully neutralize the acetic acid by washing the organic layer with a saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Industrial Applications: A Focus on High-Performance Materials

While specific, large-scale industrial use cases for this compound outside of the battery sector are not extensively documented in publicly available literature, its properties strongly suggest its utility in several high-value areas. Much of its potential can be inferred from the well-established applications of other alkyl sulfones.

High-Voltage Electrolytes for Lithium-Ion Batteries

The most prominent and well-researched application of this compound is as a co-solvent in electrolytes for high-voltage lithium-ion batteries. The increasing demand for higher energy density batteries necessitates the development of electrolytes that can withstand higher operating voltages without decomposing.

Causality Behind its Efficacy:

-

High Oxidative Stability: The sulfone group is inherently resistant to oxidation. This allows electrolytes containing this compound to operate at higher potentials (above 4.5 V vs. Li/Li⁺), enabling the use of high-voltage cathode materials.

-

Enhanced Safety: this compound has a higher flash point and boiling point compared to conventional carbonate-based electrolyte solvents, which contributes to the overall safety of the battery by reducing flammability.[3][5]

-

Favorable Solvation Properties: The high polarity of the sulfone group allows for the effective dissolution of lithium salts, ensuring good ionic conductivity.

Sources

An In-Depth Technical Guide to Isopropyl Methyl Sulfone: A High-Performance Polar Aprotic Solvent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of a solvent is a critical parameter in chemical synthesis, capable of dictating reaction rates, yields, and mechanistic pathways. Polar aprotic solvents, in particular, are indispensable in modern organic chemistry and drug development for their ability to dissolve polar compounds and stabilize cationic intermediates without interfering with nucleophiles. This guide provides a comprehensive technical overview of Isopropyl Methyl Sulfone (IPMS), an emerging and versatile polar aprotic solvent. We will dissect its fundamental physicochemical properties, analyze the structural basis for its solvent characteristics, compare it with traditional solvents, and explore its applications in key synthetic transformations. This document serves as a resource for scientists seeking to leverage the unique attributes of this compound to optimize existing protocols and unlock new synthetic possibilities.

Introduction: The Critical Role of Solvent Selection

In the landscape of chemical synthesis, solvents are not merely inert media but active participants that influence transition states and reaction equilibria. The dichotomy between protic and aprotic solvents is fundamental. Protic solvents possess acidic protons, typically on oxygen or nitrogen atoms, allowing them to act as hydrogen bond donors.[1][2] While effective at dissolving polar reagents, their hydrogen-bonding capability can solvate and deactivate strong nucleophiles, hindering reactions such as bimolecular nucleophilic substitutions (SN2).[3][4]

Polar aprotic solvents resolve this issue. They possess significant dipole moments, enabling them to dissolve a wide range of polar and ionic substances, but lack acidic protons.[1][5] This unique combination allows them to solvate cations effectively while leaving anions (nucleophiles) relatively "bare" and highly reactive.[3][4] this compound, a member of the organosulfone family, embodies these characteristics, presenting itself as a valuable tool for synthetic chemists. Sulfones are recognized for their chemical stability and diverse biological activities, and their utility as synthons and building blocks in medicinal chemistry is well-documented.[6] This guide focuses specifically on the role of the IPMS molecule as a high-performance solvent medium.

Physicochemical Properties of this compound (IPMS)

The utility of a solvent is intrinsically linked to its physical properties. This compound (CAS No. 4853-74-1) is a colorless, clear liquid with a molecular formula of C₄H₁₀O₂S and a molecular weight of 122.19 g/mol .[7][8] Its key properties are summarized below and compared with other common polar aprotic solvents.

Molecular Structure Analysis

The functionality of IPMS as a polar aprotic solvent stems directly from its molecular architecture.

Caption: Molecular structure of this compound (IPMS).

-

Polarity : The sulfone group (SO₂) is the source of the molecule's high polarity. The significant difference in electronegativity between sulfur and oxygen creates a strong dipole moment, with partial negative charges on the oxygen atoms and a partial positive charge on the sulfur atom. This allows IPMS to effectively solvate cations.

-

Aprotic Nature : All hydrogen atoms in IPMS are bonded to carbon.[8] There are no O-H or N-H bonds. Consequently, IPMS cannot act as a hydrogen bond donor, which is the defining characteristic of an aprotic solvent.[1][2]

Comparative Data Table

| Property | This compound | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) | Acetonitrile (MeCN) |

| CAS Number | 4853-74-1[7] | 67-68-5 | 68-12-2 | 75-05-8 |

| Molecular Weight | 122.19 g/mol [7][8] | 78.13 g/mol | 73.09 g/mol | 41.05 g/mol |

| Boiling Point | 238 °C[7] | 189 °C | 153 °C | 82 °C |

| Melting Point | 16 °C[7] | 18.5 °C | -61 °C | -45 °C |

| Density | 1.13 g/cm³[7][8] | 1.10 g/cm³ | 0.944 g/cm³ | 0.786 g/cm³ |

| Flash Point | 95 °C | 87 °C | 58 °C | 2 °C |

| Structure | (CH₃)₂CHSO₂CH₃ | (CH₃)₂SO | HCON(CH₃)₂ | CH₃CN |

The high boiling point and thermal stability of IPMS make it an excellent candidate for reactions requiring elevated temperatures. Its relatively high flash point also contributes to safer handling compared to more volatile solvents like acetonitrile.

Mechanism of Action: Solvation Effects in Synthesis

The efficacy of a polar aprotic solvent is best understood by its interaction with ionic species in a reaction, particularly in SN2 reactions.

Caption: Solvation by a polar aprotic solvent like IPMS.

As illustrated, the partially negative oxygen atoms of the sulfone group create a solvation shell around metal cations (M⁺), stabilizing them. However, the partially positive sulfur atom is sterically hindered by the methyl and isopropyl groups, preventing it from forming a tight solvation shell around the nucleophilic anion (Nu⁻). This leaves the nucleophile "un-caged" and highly reactive, thereby accelerating the rate of SN2 reactions.[3]

Applications and Experimental Protocols

The properties of IPMS make it a suitable solvent for a variety of organic transformations where high polarity and a non-protic environment are required. This includes nucleophilic substitutions, metal-catalyzed cross-couplings, and reactions involving strong bases.

Illustrative Protocol: SN2 Synthesis of an Alkyl Azide

This protocol describes a representative SN2 reaction where IPMS can be used to enhance reaction efficiency. The conversion of an alkyl bromide to an alkyl azide is a fundamental transformation in medicinal chemistry for introducing a nitrogen-containing functional group.

Objective: To synthesize 1-azidooctane from 1-bromooctane using sodium azide.

Materials:

-

1-bromooctane

-

Sodium Azide (NaN₃)

-

This compound (IPMS), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow Diagram:

Caption: Workflow for the SN2 synthesis of 1-azidooctane.

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium azide (1.3 g, 20 mmol, 1.2 equivalents).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous this compound (40 mL). Begin vigorous stirring to create a suspension. Add 1-bromooctane (2.9 mL, 16.7 mmol, 1.0 equivalent) via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. The high boiling point of IPMS allows for this elevated temperature without the need for a high-pressure apparatus.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting alkyl bromide spot indicates reaction completion (typically 4-6 hours).

-

Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Workup - Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine. The washing steps remove residual IPMS and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-azidooctane.

-

Purification (if necessary): If impurities are present, the product can be further purified by vacuum distillation or flash column chromatography.

Safety and Handling

Proper handling of any chemical reagent is paramount. This compound should be handled in accordance with good industrial hygiene and safety practices.[9]

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[10] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid breathing vapors.[9]

-

Fire Safety: IPMS has a flash point of 95 °C. Keep away from heat, sparks, and open flames. Use dry powder, foam, or carbon dioxide for extinguishing fires.[10]

-

Storage: Store in a cool, tightly closed container, preferably under an inert gas as it may be air-sensitive.[10]

-

First Aid:

Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.[9][10][12][13]

Conclusion

This compound presents a compelling profile as a polar aprotic solvent for modern chemical research and development. Its high boiling point, thermal stability, and strong dipole moment, combined with its aprotic nature, make it an excellent medium for accelerating reactions that benefit from highly active, unsolvated nucleophiles. While established solvents like DMSO and DMF are widely used, IPMS offers a valuable alternative, particularly for processes requiring higher temperatures or different solubility characteristics. As the demand for efficient, safe, and robust synthetic methodologies continues to grow, this compound is poised to become an increasingly important tool in the chemist's arsenal.

References

- ChemicalBook. (n.d.). This compound Product Description.

- Spectrum Chemical. (2022, March 1). SAFETY DATA SHEET.

- National Center for Biotechnology Information. (2025, January 29). A reagent to access methyl sulfones. PMC.

- TCI Chemicals. (2025, November 14). SAFETY DATA SHEET.

- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Isopropyl methanesulfonate.

- Fisher Scientific. (2016, December 2). SAFETY DATA SHEET - Methyl sulfone.

- ChemWhat. (n.d.). This compound CAS#: 4853-74-1.

- ChemicalBook. (2023, April 30). This compound - Safety Data Sheet.

- AMI Scientific. (n.d.). This compound TCI Analytical reagent.

- National Center for Biotechnology Information. (n.d.). Isopropyl Methyl Sulfide. PubChem.

- TCI AMERICA. (n.d.). This compound 4853-74-1.

- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 4853-74-1.

- Google Patents. (n.d.). CN102924347A - Preparation method of phenyl methyl sulphone derivatives.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 4853-74-1.

- TCI EUROPE N.V. (n.d.). This compound 4853-74-1.

- CymitQuimica. (n.d.). This compound.

- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

- Shagufta, & Ahmad, A. (2025, August 6). Sulfones: An important class of organic compounds with diverse biological activities. ResearchGate.

- Unknown Author. (2024, September 7). Mastering the Properties and Applications of Isopropyl Groups in Chemical Synthesis. Medium.

- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.

- Quora. (2017, October 15). What is the difference between polar aprotic solvent and polar protic solvents?

- Singh, R., & Geetanjali. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Bentham Science.

- ChemTalk. (n.d.). Polar Protic and Aprotic Solvents.

- Leah4sci. (2013, August 6). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. YouTube.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. quora.com [quora.com]

- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 6. researchgate.net [researchgate.net]

- 7. 4853-74-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chemwhat.com [chemwhat.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Isopropyl Methyl Sulfone: A Technical Guide to Its Environmental Profile

An in-depth examination of the current understanding of the natural occurrence and environmental fate of isopropyl methyl sulfone for researchers, scientists, and drug development professionals.

Foreword

The landscape of chemical science is in a constant state of evolution, with novel compounds continually emerging from both anthropogenic activities and natural processes. Among these is this compound, a small alkyl sulfone whose environmental presence and behavior are not yet fully understood. This technical guide serves as a comprehensive resource for researchers, environmental scientists, and professionals in drug development, providing a thorough overview of the current, albeit limited, knowledge regarding the natural occurrence and environmental fate of this compound. By synthesizing available data on its physicochemical properties and drawing reasoned inferences from closely related chemical structures, this document aims to illuminate the potential environmental pathways of this compound, while simultaneously highlighting critical knowledge gaps that warrant further scientific inquiry. Our objective is to equip the scientific community with a foundational understanding that will foster targeted research and informed decision-making in the realms of environmental science and chemical safety.

Introduction to this compound